molecular formula C29H41N2O3PPdS B2968061 APhos Pd G3, 97% CAS No. 1820817-64-8

APhos Pd G3, 97%

Cat. No. B2968061
CAS RN: 1820817-64-8
M. Wt: 635.11
InChI Key: SNUBBUQVCDWEAV-UHFFFAOYSA-M
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Description

APhos Pd G3, also known as Palladium G3-(4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine, is a Buchwald precatalyst . It is used in cross-coupling reactions . The empirical formula is C29H41N2O3PPdS .


Molecular Structure Analysis

The molecular weight of APhos Pd G3 is 635.11 . The SMILES string representation is NC1=C(C=CC=C1)C2=C([Pd]OS(C)(=O)=O)C=CC=C2.CN(C)C3=CC=C(C=C3)P(C(C)(C)C)C(C)(C)C .


Chemical Reactions Analysis

APhos Pd G3 is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

APhos Pd G3 is a solid with a melting point of 192-201 °C (decomposition) . It is a third-generation Buchwald precatalyst .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

The Buchwald-Hartwig Cross Coupling Reaction is a type of cross-coupling reaction that forms a carbon-nitrogen bond from a halide or pseudohalide and an amine . APhos Pd G3 serves as a precatalyst in this reaction .

Heck Reaction

The Heck Reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction . In this reaction, an alkene reacts with an aryl or vinyl halide to form a substituted alkene . APhos Pd G3 is used as a precatalyst in this reaction .

Hiyama Coupling

The Hiyama Coupling is a cross-coupling reaction that forms a carbon-carbon bond from a silane and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .

Negishi Coupling

The Negishi Coupling is a cross-coupling reaction that forms a carbon-carbon bond from an organozinc compound and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .

Sonogashira Coupling

The Sonogashira Coupling is a cross-coupling reaction that forms a carbon-carbon bond from an alkyne and an aryl or vinyl halide . APhos Pd G3 is used as a precatalyst in this reaction .

Stille Coupling

The Stille Coupling is a cross-coupling reaction that forms a carbon-carbon bond from an organotin compound and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .

Suzuki-Miyaura Coupling

The Suzuki-Miyaura Coupling is a cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide . APhos Pd G3 is used as a precatalyst in this reaction .

Cross Couplings

In general, APhos Pd G3 is used as a precatalyst in various types of cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

APhos Pd G3, 97%, also known as MFCD27978423, is a Buchwald precatalyst . Precatalysts are substances that undergo a transformation upon reaction conditions to form the active catalyst. The primary targets of APhos Pd G3, 97% are organic compounds that undergo cross-coupling reactions .

Mode of Action

The APhos Pd G3, 97% interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst. The APhos Pd G3, 97% serves as the catalyst in these reactions, facilitating the bond formation between the organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by APhos Pd G3, 97% are dependent on the specific organic compounds involved in the cross-coupling reactions. It’s important to note that these reactions are fundamental in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

As a catalyst, it’s crucial to note that it facilitates reactions without being consumed, meaning it remains unchanged and can be used repeatedly in a series of chemical reactions .

Result of Action

The result of APhos Pd G3, 97%'s action is the successful cross-coupling of two different organic compounds. This process allows for the creation of complex organic structures from simpler ones, enabling the synthesis of a wide variety of chemical compounds with diverse properties .

properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTAAFWYZNPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820817-64-8
Record name 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
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